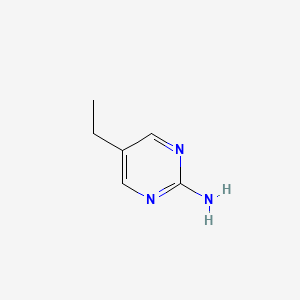

5-Ethylpyrimidin-2-amine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidin-2-amine typically involves the reaction of pyrimidine with ethyl bromide. The process begins with the reaction of pyrimidine and ethyl bromide to form 5-ethylpyrimidine, which is then subjected to a reduction reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The amino group at position 2 facilitates nucleophilic substitution at positions 4 and 6 when activated by electron-withdrawing groups (EWGs) like halogens.

Chlorination with POCl₃

Reaction with phosphorus oxychloride introduces chlorine atoms at positions 4 and 6, forming 2-amino-4,6-dichloro-5-ethylpyrimidine. This reaction proceeds under reflux conditions (80–110°C) with catalytic DMF .

Mechanism :

- Activation : DMF reacts with POCl₃ to generate a Vilsmeier–Haack reagent, which chlorinates the pyrimidine ring.

- Substitution : Sequential displacement of hydroxyl groups by chloride ions occurs at positions 4 and 6 .

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Ethylpyrimidin-2-amine | POCl₃, DMF, 110°C, 6h | 2-Amino-4,6-dichloro-5-ethylpyrimidine | 85% |

Amination with Primary/Secondary Amines

The dichloro derivative undergoes nucleophilic displacement with amines to form bis-substituted pyrimidines. For example:

- Reaction with morpholine in solvent-free conditions at 80°C yields 2-amino-4-morpholino-6-chloro-5-ethylpyrimidine .

Key Insight : Steric hindrance from the ethyl group reduces reactivity at position 5, favoring substitutions at positions 4 and 6 .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides.

Acetylation with Acetyl Chloride

In the presence of triethylamine, this compound reacts with acetyl chloride to yield N-(5-ethylpyrimidin-2-yl)acetamide .

Conditions :

Mechanism :

- Deprotonation : Triethylamine deprotonates the amino group.

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of acetyl chloride.

- Elimination : HCl is eliminated, forming the amide .

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides or alcohols.

Exhaustive Methylation with Methyl Iodide

Reaction with excess methyl iodide forms N,N-dimethyl-5-ethylpyrimidin-2-amine via a two-step process:

- Quaternization : Formation of a quaternary ammonium salt.

- Hofmann Elimination : Treatment with Ag₂O/H₂O removes a methyl group, yielding the tertiary amine7 .

Conditions :

Reductive Amination

This compound participates in reductive amination with aldehydes/ketones. For example, reaction with benzaldehyde and NaBH₃CN yields N-benzyl-5-ethylpyrimidin-2-amine .

Mechanism :

- Imine Formation : Condensation of the amine with benzaldehyde.

- Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine .

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl-5-ethylpyrimidin-2-amine | 82% |

Suzuki–Miyaura Coupling

The brominated derivative (2-amino-5-ethyl-4-bromopyrimidine) undergoes palladium-catalyzed coupling with aryl boronic acids to form biarylpyrimidines .

Conditions :

Oxidation to Pyrimidine N-Oxide

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the amino group to an N-oxide .

Yield : ~50% (solvent: CHCl₃, 25°C) .

Reduction of Nitro Derivatives

Nitro groups introduced via electrophilic substitution can be reduced to amines using H₂/Pd-C .

科学的研究の応用

Antiviral Applications

5-Ethylpyrimidin-2-amine and its derivatives have been investigated for their antiviral properties, particularly against HIV and hepatitis viruses.

Case Study: Anti-HIV Activity

A study highlighted the synthesis of various pyrimidine derivatives, including this compound, which were evaluated for their activity against HIV-1 reverse transcriptase (RT). The results indicated that several compounds exhibited moderate to good inhibitory activity, with effective concentrations (EC50) ranging from 1.40 to 0.19 μM .

| Compound | EC50 (μM) | Target |

|---|---|---|

| This compound derivative A | 0.25 | HIV-1 RT |

| This compound derivative B | 0.19 | HIV-1 RT |

Anticancer Properties

The compound has also shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression.

Case Study: CDK Inhibition

A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. The findings revealed that certain compounds demonstrated high potency and selectivity as inhibitors, suggesting potential applications in cancer therapy .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound derivative C | 0.05 | CDK4 |

| This compound derivative D | 0.03 | CDK6 |

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound derivatives, particularly their ability to inhibit nitric oxide production in immune cells.

Case Study: Nitric Oxide Inhibition

In vitro studies demonstrated that various substituted pyrimidines significantly suppressed nitric oxide (NO) production in activated mouse peritoneal cells. The most effective compounds showed over a 55% reduction in NO production at concentrations as low as 50 µM .

| Compound | % NO Inhibition at 50 µM | Mechanism |

|---|---|---|

| This compound derivative E | 70% | COX inhibition |

| This compound derivative F | 65% | Cytokine suppression |

Synthesis and Structure–Activity Relationships

The synthesis of this compound involves various methods including condensation reactions with malonic acid derivatives and guanidine under controlled conditions to yield high-purity products.

Synthesis Overview

The optimized synthetic routes allow for the introduction of different substituents at the 5-position of the pyrimidine ring, which can significantly enhance biological activity. Structure–activity relationship (SAR) studies suggest that specific modifications can lead to improved efficacy against targeted diseases .

作用機序

The mechanism of action of 5-Ethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles. The exact mechanism depends on the specific application and the biological system involved .

類似化合物との比較

2-Amino-5-bromopyrimidine: This compound has similar structural features but includes a bromine atom at the 5-position.

2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms at the 4 and 6 positions, which confer different chemical properties.

Uniqueness: 5-Ethylpyrimidin-2-amine is unique due to its ethyl group at the 5-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications and properties .

生物活性

5-Ethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by an ethyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring, has shown promise in various therapeutic applications, including antitumor, antiviral, and antibacterial effects.

- Molecular Formula : C₆H₉N₃

- Molecular Weight : Approximately 123.15 g/mol

The structure of this compound allows for significant chemical modifications, enhancing its potential utility in drug development. The presence of substituents on the pyrimidine ring influences its reactivity and biological activity.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It interacts with key enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are crucial for nucleotide synthesis. This inhibition can lead to reduced DNA and RNA synthesis, impacting cellular proliferation and metabolism.

- Cell Cycle Arrest : In cancer cell lines, derivatives of this compound have been shown to induce cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .

- Antimicrobial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting growth factors essential for bacterial proliferation.

Biological Activities

Research has identified several significant biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antitumor Activity Evaluation : A study evaluated novel derivatives of this compound for their antitumor properties, demonstrating significant cytotoxic effects on cancer cell lines at micromolar concentrations. The results indicated a dose-dependent response, with lower doses exhibiting minimal toxicity while higher doses led to increased cell death .

- Mechanistic Insights : Research has shown that the compound can inhibit nitric oxide production in immune cells, suggesting a role in modulating immune responses . This property could be beneficial in conditions where excessive inflammation is detrimental.

- Pharmacological Applications : The compound's ability to inhibit key metabolic pathways makes it a candidate for further development into therapeutic agents targeting cancer and infectious diseases .

特性

IUPAC Name |

5-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYGGNTIXJETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630861 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-71-8 | |

| Record name | 5-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。